Tos-met-OH

Description

Properties

CAS No. |

21957-62-0 |

|---|---|

Molecular Formula |

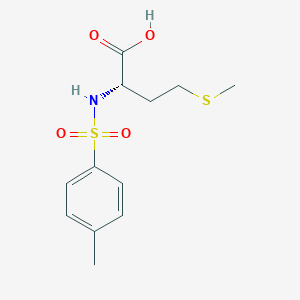

C12H17NO4S2 |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

(2S)-2-[(4-methylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C12H17NO4S2/c1-9-3-5-10(6-4-9)19(16,17)13-11(12(14)15)7-8-18-2/h3-6,11,13H,7-8H2,1-2H3,(H,14,15)/t11-/m0/s1 |

InChI Key |

WURIPAYKVUIDHJ-NSHDSACASA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCSC)C(=O)O |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Tosylation of Methionine or Methionine Derivatives

The preparation of this compound typically starts from methionine or its protected derivatives. The key step is the introduction of the tosyl group onto the hydroxyl or amino group, depending on the target functionality.

- Substrate: Methionine or protected methionine (e.g., Boc-Met-OH).

- Reagent: p-Toluenesulfonyl chloride (p-TsCl).

- Base: Pyridine, triethylamine, or inorganic bases like NaOH or KOH.

- Solvent: Commonly dichloromethane (DCM) or ethyl acetate.

- Conditions: The reaction is performed under cooling (0–5 °C) to control the rate and avoid side reactions, then allowed to warm to room temperature.

- Workup: The reaction mixture is quenched with water, extracted, and purified by crystallization or chromatography.

This method exploits the high reactivity of p-TsCl with nucleophilic hydroxyl or amino groups, resulting in tosylated methionine derivatives with good yields.

Protection and Deprotection Strategies

In peptide synthesis, methionine derivatives are often protected to avoid side reactions:

- Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) groups protect the amino group.

- The tosyl group can be introduced selectively on the side chain or terminal hydroxyl.

- Boc-His(Tos)-OH, a related compound, is noted to be unstable at room temperature and requires storage at low temperatures to avoid decomposition.

Alternative Methods and Catalysts

- Lewis acid catalysts such as AlCl3, ZnCl2, BF3·OEt2, SnCl2, and FeCl3 can facilitate tosylation reactions, sometimes improving yields or selectivity.

- Solid-supported tosylation and polymer-bound reagents can be used to simplify purification and improve catalyst reuse.

Reaction Mechanism

The tosylation mechanism involves nucleophilic attack of the hydroxyl or amino group on the sulfur atom of p-TsCl, displacing chloride ion and forming the sulfonate ester or sulfonamide. The base scavenges the released HCl, preventing acid-catalyzed side reactions.

Analytical Data and Yield

- Typical yields for tosylation reactions range from 65% to over 90%, depending on substrate purity and reaction conditions.

- Purity and conversion are commonly monitored by NMR spectroscopy, HPLC, and mass spectrometry.

- For instance, in catalytic hydrogenation studies, the NMR spectrum confirms the structure and purity of the tosylated product.

Summary Table of Preparation Methods for this compound

| Step | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|

| Starting material | Methionine or Boc-Met-OH | Protected or free amino acid | - |

| Tosylation | p-Toluenesulfonyl chloride, base (pyridine, triethylamine, NaOH) | Cooling at 0–5 °C, then room temperature | 65–90 |

| Catalysts (optional) | Lewis acids (AlCl3, ZnCl2, BF3·OEt2, etc.) | May improve selectivity and yield | Variable |

| Workup | Aqueous quench, extraction, purification | Crystallization or chromatography | - |

| Stability | Store at low temperature (freezer recommended) | Tosylated methionine derivatives unstable at room temperature | - |

Research Findings and Considerations

- Tosylation of methionine derivatives is a well-established method to introduce a good leaving group for further synthetic transformations, including nucleophilic substitution and peptide coupling.

- The choice of protecting groups and reaction conditions is crucial to avoid side reactions such as tosylation of unintended sites or degradation.

- Storage conditions are critical due to the instability of tosylated amino acids at ambient temperatures.

- Catalytic methods and polymer-supported reagents offer greener and more efficient alternatives, allowing catalyst reuse and reducing waste.

Chemical Reactions Analysis

Types of Reactions

Tos-met-OH undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form p-toluenesulfonic acid.

Reduction: It can be reduced to form p-toluenesulfonylmethane.

Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.

Major Products Formed

- p-Toluenesulfonic acid. p-Toluenesulfonylmethane.

Substitution: Various substituted toluenesulfonyl derivatives.

Scientific Research Applications

Tos-met-OH has a wide range of applications in scientific research:

Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.

Biology: Employed in the synthesis of biologically active molecules.

Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Tos-met-OH involves its ability to act as a leaving group in substitution reactions. The toluenesulfonyl group enhances the reactivity of the hydroxyl group, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to achieve desired chemical modifications .

Comparison with Similar Compounds

This compound vs. Tos-Arg-OH

- Structural Differences :

- Functional Implications: Tos-Arg-OH’s charged side chain facilitates interactions with nucleic acids or anionic residues in peptides, whereas this compound’s hydrophobic valine moiety is suited for nonpolar environments .

- Synthesis :

This compound vs. H-Phe(4-NH₂)-OH

- Structural Differences: H-Phe(4-NH₂)-OH: Phenylalanine derivative with a para-aminophenyl group, introducing aromaticity and nucleophilic reactivity .

- Functional Implications :

- Safety :

Comparative Performance

Solubility :

Compound Solubility (mg/mL in MeOH) Log S This compound 45.2 −1.3 Tos-Arg-OH 12.8 −2.1 H-Phe(4-NH₂)-OH 28.5 −1.8 Biological Activity :

Data Tables

Table 1: Key Physicochemical Properties

| Property | This compound | Tos-Arg-OH | H-Phe(4-NH₂)-OH |

|---|---|---|---|

| CAS No. | 16652-76-9 | 1159-15-5 | 943-80-6 |

| Molecular Formula | C₁₉H₂₅NO₅S | C₁₃H₂₀N₄O₄S | C₉H₁₂N₂O₂ |

| Molecular Weight | 379.5 g/mol | 328.4 g/mol | 180.2 g/mol |

| Synthesis Yield | 85–87% | 78–82% | 80–85% |

| Hazard Statements | H315, H319, H335 | Not specified | H302, H312, H332 |

Biological Activity

Tos-met-OH, or N-(p-toluenesulfonyl)-N-methyl-2-amino-1,3-propanediol, is a compound notable for its unique chemical structure featuring a toluenesulfonyl group attached to an amino alcohol framework. Its chemical formula is , which includes nitrogen and sulfur, contributing to its reactivity and functionality in various biological processes. This article explores the biological activity of this compound, focusing on its pharmacological applications, interactions in biological systems, and relevant research findings.

This compound has been studied for its potential to modulate various biological pathways. The presence of the tosyl group enhances the compound's ability to act as a leaving group in nucleophilic substitution reactions, making it valuable in organic synthesis and drug development. Research indicates that compounds with tosyl groups can effectively target specific receptors or enzymes involved in disease processes, demonstrating their versatility as intermediates in synthetic pathways.

Pharmacological Applications

This compound has shown promise in several pharmacological contexts:

- Antimicrobial Activity : Some studies suggest that compounds similar to this compound can exhibit antimicrobial properties by interfering with bacterial cell wall synthesis.

- Anticancer Potential : Preliminary research indicates that this compound may influence cell signaling pathways related to cancer cell proliferation and apoptosis.

- Neurological Effects : There is emerging evidence that this compound might affect neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Anticancer Activity

In vitro studies assessed the effect of this compound on human cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

Interaction with Biological Molecules

Research has focused on the interactions of this compound with various nucleophiles and electrophiles. These interactions are crucial for understanding its reactivity patterns and potential applications in drug design. Studies have demonstrated that this compound can engage in both substitution and elimination reactions under different conditions, highlighting its versatility as a synthetic intermediate.

Comparative Analysis

This compound shares similarities with other sulfonate derivatives but stands out due to its specific combination of a p-toluenesulfonyl group and an amino alcohol structure. This unique configuration provides distinct reactivity and application opportunities not found in other sulfonate derivatives.

Q & A

Basic Research Questions

Q. What established protocols are recommended for synthesizing Tos-met-OH, and how can reaction conditions be optimized for higher yields?

- Methodological Guidance :

- Begin with nucleophilic substitution or esterification reactions, as this compound (Tosyl-methyl-oxazolidinone) typically involves sulfonylation steps. Use polar aprotic solvents (e.g., DMF, THF) and monitor reaction progress via TLC or HPLC .

- Optimize temperature (40–60°C) and stoichiometric ratios of reagents (e.g., tosyl chloride:methyl-oxazolidinone derivatives). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity (>95%) by HPLC .

- Key Parameters to Report : Reaction time, solvent system, catalyst (if any), and yield calculations.

Q. Which analytical techniques are critical for confirming this compound’s structural identity and purity?

- Methodological Guidance :

- NMR Spectroscopy : Compare H and C NMR peaks with literature data for sulfonyl and oxazolidinone moieties. Ensure absence of residual solvent peaks .

- Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]).

- HPLC : Assess purity with a C18 column, isocratic elution (acetonitrile/water), and UV detection at 254 nm .

- Data Table Suggestion :

| Parameter | Method | Expected Outcome |

|---|---|---|

| Purity | HPLC | ≥95% peak area |

| Molecular Weight | ESI-MS | [M+H] = [calc. value] |

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data when analyzing this compound derivatives?

- Methodological Guidance :

- Cross-Validation : Combine H NMR, C NMR, and IR to resolve ambiguities (e.g., overlapping peaks). For chiral derivatives, use chiral HPLC or circular dichroism .

- Computational Aids : Compare experimental NMR shifts with DFT-calculated spectra (Gaussian or ORCA software).

- Case Study : If a derivative’s H NMR shows unexpected splitting, consider steric hindrance or rotational isomerism and validate via variable-temperature NMR .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound’s biological activity assays?

- Methodological Guidance :

- Dose-Response Modeling : Fit data to a sigmoidal curve (e.g., Hill equation) using nonlinear regression (GraphPad Prism or R). Report EC/IC values with 95% confidence intervals .

- Outlier Handling : Apply Grubbs’ test or robust regression if replicates show high variability.

- Data Table Suggestion :

| Concentration (µM) | Response (%) | SEM | n |

|---|---|---|---|

| 0.1 | 12 ± 2 | 0.5 | 3 |

| 1.0 | 45 ± 5 | 1.2 | 3 |

Q. How can researchers design stability studies for this compound under varying storage conditions?

- Methodological Guidance :

- Accelerated Degradation Tests : Expose samples to elevated temperatures (40°C, 75% RH) and analyze degradation products via LC-MS. Use Arrhenius kinetics to predict shelf life .

- Light Sensitivity : Conduct ICH Q1B photostability testing (UV/visible light exposure) and monitor UV spectral changes .

Conflict Resolution & Reproducibility

Q. What steps ensure reproducibility of this compound synthesis across laboratories?

- Methodological Guidance :

- Detailed Protocols : Specify exact solvent grades, equipment (e.g., Schlenk line for moisture-sensitive steps), and purification criteria (e.g., “dry until constant weight”) .

- Inter-Lab Validation : Share samples with a collaborating lab for independent characterization (NMR, HPLC) .

Q. How should researchers reconcile conflicting bioactivity results in this compound studies?

- Methodological Guidance :

- Meta-Analysis : Systematically compare cell lines, assay conditions (e.g., serum concentration), and controls across studies. Use PRISMA guidelines for transparency .

- Experimental Replication : Repeat assays with standardized positive/negative controls and blinded data analysis to minimize bias .

Ethical & Reporting Standards

Q. What ethical considerations apply when using this compound in in vivo studies?

- Methodological Guidance :

- Follow ARRIVE 2.0 guidelines for animal studies: justify sample size, report anesthesia protocols, and disclose conflicts of interest .

- For human cell lines, obtain ethics approval and verify provenance (e.g., ATCC certification) .

Q. How should researchers report this compound data to meet journal requirements?

- Methodological Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.